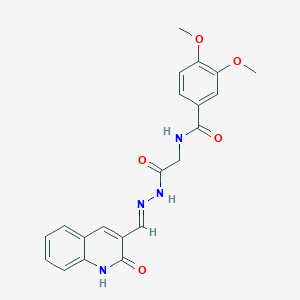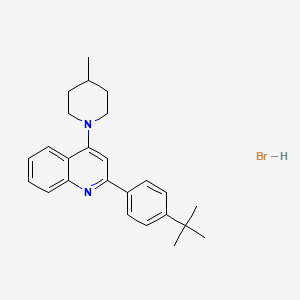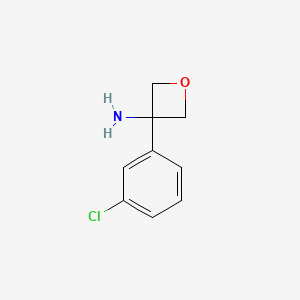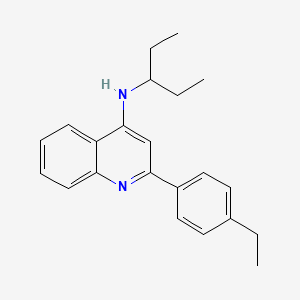
Z-BETA-Ala-Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-BETA-Ala-Leu-OH: Carbobenzoxy-beta-alanyl-L-leucine , is a synthetic dipeptide composed of beta-alanine and L-leucine. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-BETA-Ala-Leu-OH typically involves the coupling of beta-alanine and L-leucine. The process begins with the protection of the amino group of beta-alanine using a carbobenzoxy (Cbz) group. The protected beta-alanine is then coupled with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. After the coupling reaction, the product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions: Z-BETA-Ala-Leu-OH can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and L-leucine.
Oxidation: Oxidative reactions can modify the side chains of the amino acids, particularly the leucine residue.
Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Beta-alanine and L-leucine.
Oxidation: Oxidized derivatives of beta-alanine and L-leucine.
Substitution: Substituted derivatives of this compound.
科学研究应用
Chemistry: Z-BETA-Ala-Leu-OH is used as a building block in peptide synthesis. It serves as a model compound for studying peptide bond formation and cleavage.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. It is also used in the design of peptide-based inhibitors.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. It is used in the study of drug delivery systems and the development of prodrugs.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a reference standard in analytical methods.
作用机制
The mechanism of action of Z-BETA-Ala-Leu-OH involves its interaction with enzymes, particularly proteases. The compound can act as a substrate or inhibitor, depending on the enzyme and the context of the reaction. The carbobenzoxy group provides stability to the molecule, allowing it to interact with the active site of enzymes. The beta-alanine and L-leucine residues play a crucial role in binding to the enzyme and modulating its activity.
相似化合物的比较
Z-BETA-Ala-Val-OH: Similar structure but with valine instead of leucine.
Z-BETA-Ala-Ile-OH: Similar structure but with isoleucine instead of leucine.
Z-BETA-Ala-Phe-OH: Similar structure but with phenylalanine instead of leucine.
Uniqueness: Z-BETA-Ala-Leu-OH is unique due to the presence of L-leucine, which imparts specific hydrophobic interactions and steric effects. These properties make it particularly useful in studying enzyme-substrate interactions and designing peptide-based inhibitors.
属性
IUPAC Name |
4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMIZMAFNVITAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
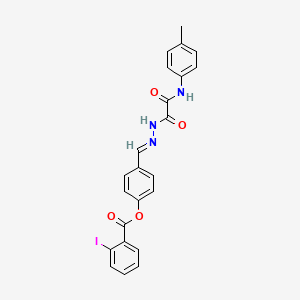
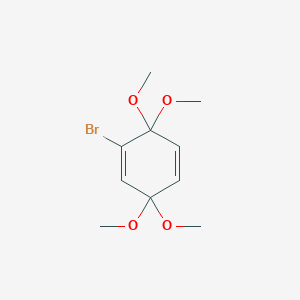
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)

